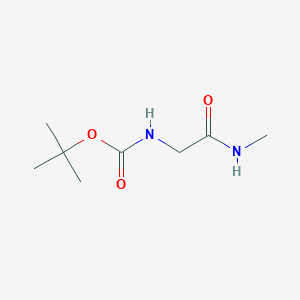

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate

Description

tert-Butyl 2-(methylamino)-2-oxoethylcarbamate (CAS: 88815-85-4) is a carbamate-protected glycine derivative with a methylamino substituent at the carbonyl position. Its molecular formula is C₉H₁₇N₂O₃, and molecular weight is 201.24 g/mol . This compound is widely utilized as an intermediate in organic synthesis, particularly in peptide coupling and medicinal chemistry, due to its Boc (tert-butoxycarbonyl) protecting group, which enhances stability during reactions .

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGIDNKIGHDVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-(methylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl chloroformate with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The general reaction scheme is as follows:

tert-Butyl chloroformate+Methylamine→Tert-butyl 2-(methylamino)-2-oxoethylcarbamate+HCl

Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(methylamino)-2-oxoethylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.

Types of Reactions:

Oxidation: Tert-butyl 2-(methylamino)-2-oxoethylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, under mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Amines, alcohols, under basic conditions with catalysts like triethylamine.

Major Products:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)-2-oxoethylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the nitrogen atom. The compound can be selectively deprotected under acidic conditions, allowing for controlled release of the protected amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs of tert-butyl 2-(methylamino)-2-oxoethylcarbamate, emphasizing differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

- Substituent Effects: The methylamino group in the parent compound provides moderate steric hindrance and hydrogen-bonding capacity, ideal for peptide coupling . Benzyl(methyl)amino (CAS: 1708519-25-8) introduces aromaticity and lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates . Thieno-pyrimidinyl derivatives (CAS: 1903044-43-8) exhibit heterocyclic bioactivity, targeting kinase enzymes in cancer pathways .

- Synthesis Methods: The parent compound is synthesized via Boc protection of glycine followed by methylamine coupling . Indole-containing analogs (e.g., CAS: 689232-04-0) require indole-3-carboxylic acid activation, often using PyBOP/DIPEA for amide bond formation . Cyanopyrrolidine derivatives (CAS: 952023-06-2) involve enantioselective synthesis with chiral catalysts, achieving >95% purity .

Biological Activity

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate, with the CAS number 88815-85-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15N2O3

- Molecular Weight : 173.21 g/mol

- InChI Key : MSWTVSDFEYSRMQ-UHFFFAOYSA-N

The biological activity of tert-butyl 2-(methylamino)-2-oxoethylcarbamate is primarily attributed to its ability to interact with various biological macromolecules. The compound is hypothesized to modulate enzyme activities and receptor interactions, which can lead to significant therapeutic effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives that show promise in medicinal chemistry .

- Receptor Modulation : Interaction with neurotransmitter receptors could be a mechanism through which this compound exerts central nervous system effects.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2-(methylamino)-2-oxoethylcarbamate exhibit antimicrobial activities. For instance, studies on related carbamate derivatives have shown effectiveness against a range of bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that tert-butyl 2-(methylamino)-2-oxoethylcarbamate may possess cytotoxic properties against certain cancer cell lines. The compound's structure allows it to interfere with cellular processes, potentially leading to apoptosis in tumor cells .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate shares structural similarities with other bioactive carbamates, which enhances its relevance in medicinal chemistry:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl carbamate | Antimicrobial | Broad spectrum against bacteria and fungi. |

| Methyl carbamate | Cytotoxic | Effective against specific cancer cell lines. |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine.

Example :

- Reagents : 4 M HCl in 1,4-dioxane or TFA in CH₂Cl₂.

- Conditions : Room temperature, 1–2 hours.

- Outcome : Quantitative removal of Boc to generate the primary amine (e.g., for downstream acylation or alkylation) .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc removal | 4 M HCl/1,4-dioxane | >95% |

Hydrolysis of the Methylamide

The methylamide group undergoes hydrolysis to form a carboxylic acid under strong acidic or basic conditions.

Example :

- Reagents : 6 N HCl, reflux.

- Conditions : 12 hours, 110°C.

- Outcome : Conversion to 2-(methylamino)acetic acid .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide hydrolysis | 6 N HCl, 110°C | 85% |

Reduction of the Amide

The amide is reduced to a methylamine derivative using strong reducing agents.

Example :

- Reagents : LiAlH₄ in dry ether.

- Conditions : 0°C to room temperature, 4 hours.

- Outcome : Formation of tert-butyl 2-(methylamino)ethylcarbamate .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide reduction | LiAlH₄, dry ether | 78% |

Acylation of the Free Amine

After Boc deprotection, the exposed amine undergoes acylation with activated carboxylic acids.

Example :

- Reagents : Fmoc-Gly-OH, EDCI, HOBt, DIPEA.

- Conditions : CH₂Cl₂, room temperature, 12 hours.

- Outcome : Formation of Fmoc-protected glycine conjugate .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acylation | EDCI/HOBt, DIPEA | 89% |

Substitution at the Amide Nitrogen

Alkylation of the methylamide nitrogen is feasible under basic conditions.

Example :

- Reagents : Alkyl halides, NaH in DMF.

- Conditions : 0°C to room temperature, 6 hours.

- Outcome : N-alkylated derivatives (e.g., tert-butyl 2-(ethyl(methyl)amino)-2-oxoethylcarbamate) .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Alkylation | NaH, DMF, alkyl halide | 65% |

Oxidation and Rearrangement

The compound participates in oxidative and deconstructive isomerization reactions under catalytic conditions.

Example :

- Reagents : IMesMe·HCl, NaOt-Bu in toluene.

- Conditions : 150°C, 24 hours.

- Outcome : C–C bond cleavage to form smaller fragments .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Isomerization | IMesMe·HCl, NaOt-Bu | 96% |

Coupling Reactions

The amine intermediate (post-Boc removal) is used in peptide coupling.

Example :

- Reagents : Diethyl squarate, (R)-1-(5-methylfuran-2-yl)propan-1-amine.

- Conditions : Ethanol, room temperature.

- Outcome : Squaric acid monoamide derivatives for fluorescent ligand synthesis .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Squaramide formation | Diethyl squarate, EtOH | 82% |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 2-(methylamino)-2-oxoethylcarbamate?

- Methodology : A typical route involves coupling tert-butyl 2-oxoethylcarbamate with methylamine derivatives. For example, tert-butyl carbamate intermediates can react with methylamine under mild conditions (e.g., DCM, RT) using activating agents like MPB(OAc)₃H. Subsequent deprotection with HCl/dioxane yields the final product. This approach is adaptable for introducing diverse substituents at the amino group .

- Key Considerations : Optimize reaction stoichiometry and pH to minimize side reactions (e.g., over-alkylation). Monitor progress via TLC or LC-MS.

Q. How can the purity and structure of this compound be verified?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), carbonyl peaks (~170 ppm), and methylamino protons.

- IR : Stretching frequencies for carbamate C=O (~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., calculated for C₈H₁₆N₂O₃: 188.12 g/mol).

- Reference Data : Similar tert-butyl carbamates show distinct spectral patterns in published studies .

Q. What are recommended storage conditions to ensure stability?

- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or prolonged room-temperature storage. Stability studies on analogous compounds suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in derivatives of this compound?

- Strategy : Use chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamates have been synthesized via enantioselective Mannich reactions using organocatalysts (e.g., proline derivatives), achieving >90% ee. Steric hindrance from the tert-butyl group can enhance stereochemical control .

- Case Study : A 2009 study demonstrated enantioselective synthesis of β-amino carbonyl compounds via tert-butyl carbamate intermediates, highlighting iodolactamization as a key step .

Q. What computational methods are useful for predicting reactivity or interaction profiles?

- Tools :

- DFT Calculations : To model nucleophilic attack sites (e.g., carbonyl groups) and predict reaction pathways.

- Molecular Docking : For studying interactions with biological targets (e.g., enzymes in tuberculosis studies, as seen in hydrazone derivatives ).

- Data Validation : Compare computational results with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- Troubleshooting :

- Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts.

- Dynamic Processes : Variable-temperature NMR to detect rotameric equilibria in the carbamate group.

- Cross-Validation : Compare with crystallographic data (e.g., X-ray structures of tert-butyl carbamate derivatives ).

Methodological Challenges and Solutions

Q. Why do yields vary in amidation reactions involving this compound?

- Critical Factors :

- Coupling Agents : Use HATU or EDCI/HOBt for efficient activation.

- Steric Hindrance : The tert-butyl group may slow reactivity; elevated temperatures (40–60°C) can improve conversion.

- Case Example : A 2016 study reported 68–71% yields for tert-butyl carbamates using DIEA as a base in DMF .

Q. How to address low solubility in aqueous assays?

- Approaches :

- Co-solvents : Use DMSO/water mixtures (<10% DMSO to avoid cytotoxicity).

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently, as shown in antitubercular carbamate derivatives .

Contradictions and Resolutions

- Hazard Classification : While some tert-butyl carbamates are labeled non-hazardous , others may pose risks (e.g., irritancy ). Always conduct a full risk assessment using site-specific safety protocols.

- Stereochemical Outcomes : Conflicting reports on enantioselectivity can arise from solvent polarity or catalyst loading; systematic optimization is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.